![molecular formula C11H10N2O3 B7899977 Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B7899977.png)
Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate
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Overview
Description
Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound with the molecular formula C11H10N2O3. This compound is part of the imidazo[1,5-a]pyridine family, known for its unique chemical structure and versatile applications in various fields, including materials science and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate typically involves the reaction of imidazo[1,5-a]pyridine derivatives with ethyl formate under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the formyl group or the ethyl ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 3-methyl[1,3]thiazolo[3,2-a]benzimidazole-2-carboxylate
Uniqueness
Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate is unique due to its specific imidazo[1,5-a]pyridine core, which imparts distinct chemical and biological properties. This structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Biological Activity
Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features an imidazo[1,5-a]pyridine core, characterized by a fused ring system containing nitrogen atoms. Its molecular formula is C11H10N2O3, and it includes a formyl group (-CHO) and an ethyl ester (-COOC_2H_5), which contribute to its biological reactivity and potential pharmacological effects .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can lead to alterations in enzymatic activity or receptor signaling pathways, resulting in diverse physiological effects .
Potential Targets:
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It may bind to certain receptors, modulating their activity and influencing cellular responses .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties, making them candidates for further development as antimicrobial agents .
- Anticancer Potential : Some derivatives have shown cytotoxic effects on cancer cell lines, indicating potential for use in cancer therapy .
- Anti-inflammatory Effects : The compound may interact with inflammatory pathways, suggesting its utility in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate | Similar imidazo core | Different substitution pattern affecting reactivity |
Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate | Bromo substitution | Potentially higher reactivity due to halogen presence |
Ethyl 3-methyl[1,3]thiazolo[3,2-a]benzimidazole-2-carboxylate | Thiazole ring | Distinct biological profile due to thiazole incorporation |
This table illustrates how variations in structure can influence the compound's biological activity and therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
- Antimicrobial Activity : A study demonstrated that certain derivatives exhibited significant antibacterial effects against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
- Cytotoxicity Against Cancer Cells : In vitro assays revealed that some derivatives induced apoptosis in various cancer cell lines. The study highlighted the importance of structural modifications in enhancing cytotoxic efficacy .
- Anti-inflammatory Properties : Research indicated that the compound could inhibit pro-inflammatory cytokines in cellular models of inflammation. This suggests a potential role in managing inflammatory diseases .
Properties
IUPAC Name |
ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)10-8-5-3-4-6-13(8)9(7-14)12-10/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHYYEWIYDUJEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C(=N1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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